molecular formula C11H14N2O4 B11684372 Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate CAS No. 91182-07-9

Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate

Cat. No.: B11684372
CAS No.: 91182-07-9
M. Wt: 238.24 g/mol
InChI Key: MLAUWISSFANCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate typically involves the condensation reaction between ethyl hydrazinecarboxylate and 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate exerts its effects is primarily through its interaction with biological molecules. The hydrazone linkage can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyl-N′-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar structure with a benzohydrazide moiety.

    3-Hydroxy-4-methoxyphenylacetic acid: Contains the same phenyl ring with hydroxy and methoxy groups but lacks the hydrazone linkage.

Uniqueness

Ethyl hydrogen [(3-hydroxy-4-methoxyphenyl)methylidene]carbonohydrazonate is unique due to its combination of a hydrazone linkage with a phenyl ring substituted with hydroxy and methoxy groups

Properties

CAS No.

91182-07-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl N-[(3-hydroxy-4-methoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C11H14N2O4/c1-3-17-11(15)13-12-7-8-4-5-10(16-2)9(14)6-8/h4-7,14H,3H2,1-2H3,(H,13,15)

InChI Key

MLAUWISSFANCPN-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC(=C(C=C1)OC)O

Canonical SMILES

CCOC(=O)NN=CC1=CC(=C(C=C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.